molecular formula C14H18N2O2 B587334 rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol CAS No. 1246818-75-6

rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol

Cat. No.: B587334
CAS No.: 1246818-75-6
M. Wt: 246.31
InChI Key: MDNALMVRBCICGP-UHFFFAOYSA-N
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Description

Rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol is a chemical compound with the molecular formula C14H18N2O2. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It exhibits intriguing properties that make it a valuable tool for studying various biological processes and drug development.

Preparation Methods

The synthesis of rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol involves several steps. The synthetic routes typically include the reaction of 2-cyanobenzaldehyde with piperidine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in proteomics research to investigate protein interactions and functions. In medicine, the compound is explored for its potential therapeutic effects, particularly in drug development for treating various diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol can be compared with other similar compounds, such as 1-[2-(Cyano)phenyl]-3-hydroxy-3-piperidinol and 2-[3-(MethoxyMethoxy)piperidinyl]benzonitrile. These compounds share structural similarities but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct reactivity and applications .

Properties

IUPAC Name

2-[3-(methoxymethoxy)piperidin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-17-11-18-13-6-4-8-16(10-13)14-7-3-2-5-12(14)9-15/h2-3,5,7,13H,4,6,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNALMVRBCICGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1CCCN(C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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